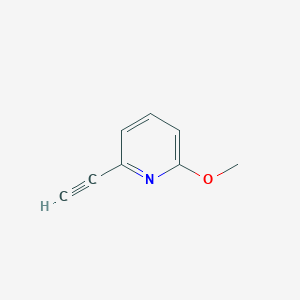

2-Ethynyl-6-methoxypyridine

Descripción general

Descripción

2-Ethynyl-6-methoxypyridine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives, which can offer insights into the chemical behavior and properties that might be expected from 2-Ethynyl-6-methoxypyridine. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, starting from halopyridines or other functionalized pyridines. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-dichloropyridine through substitution, nitration, ammoniation, and oxidation processes . Similarly, 2-methoxypyridine-3,4-dicarbonitriles were synthesized from 2-chloropyridine-3,4-dicarbonitriles using sodium methoxide . These methods suggest that the synthesis of 2-Ethynyl-6-methoxypyridine could potentially be achieved through a halogenated precursor that undergoes nucleophilic substitution with an ethynyl anion.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, the molecular and crystal structure of a Schiff base compound derived from a pyridine derivative was determined by X-ray crystallography, revealing intramolecular hydrogen bonding . The structure of 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine was also determined, showing that the two pyridyl rings are almost coplanar due to an intramolecular hydrogen bond . These findings suggest that the molecular structure of 2-Ethynyl-6-methoxypyridine would likely be influenced by the ethynyl and methoxy substituents, potentially affecting its planarity and electronic distribution.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including nitration, as seen in the nitration of 2-methoxy-3-hydroxypyridine, where the nitro group enters the 4 and then the 6 position of the pyridine ring . The presence of an ethynyl group in 2-Ethynyl-6-methoxypyridine would likely make it a reactive site for additional chemical transformations, such as Sonogashira coupling, which is a common reaction for ethynyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. For instance, some pyridine derivatives exhibit intense fluorescence, while others show antiphlogistic activity . The presence of substituents like methoxy groups can influence the solubility, boiling point, and reactivity of the molecule. The specific properties of 2-Ethynyl-6-methoxypyridine would need to be determined experimentally, but it can be anticipated that the ethynyl group would contribute to its reactivity, while the methoxy group might affect its solubility and hydrogen bonding capacity.

Aplicaciones Científicas De Investigación

Application

2-Ethynyl-6-methoxypyridine has been studied as a cationic thymidine mimic in the A-T base pair . This is part of a broader effort to develop nucleic acid base pair analogues that use new modes of molecular recognition, which is important for fundamental research and practical applications .

Method of Application

The study involved the synthesis of DNA and peptide nucleic acid (PNA) sequences containing the new 2-methoxypyridine nucleobase . These were then studied using UV thermal melting and NMR spectroscopy .

Results

The introduction of the 2-methoxypyridine nucleobase caused a loss of thermal stability by 10°C in DNA-DNA duplexes and 20°C in PNA-DNA duplexes over a range of mildly acidic to neutral pH . Despite the decrease in thermal stability, the NMR structural studies showed that the 2-methoxypyridine-A formed the expected protonated base pair at pH 4.3 . This demonstrates the feasibility of cationic unnatural base pairs, although future optimization of such analogues will be required .

Photocatalysis

Application

2-Ethynyl-6-methoxypyridine has been used to enhance the photocatalytic activity of Cu2O cubes . This is part of a broader effort to improve the efficiency of photocatalysts, which are materials that absorb light and use the energy to drive chemical reactions .

Method of Application

The study involved binding 2-Ethynyl-6-methoxypyridine molecules onto Cu2O cubes . The functionalized cubes were then tested for their ability to degrade methyl orange, a common dye used in textile industries .

Results

The introduction of 2-Ethynyl-6-methoxypyridine was found to activate the Cu2O cubes, making them highly photocatalytically active toward methyl orange degradation . This demonstrates the potential of 2-Ethynyl-6-methoxypyridine in enhancing the photocatalytic activity of materials .

Safety And Hazards

Propiedades

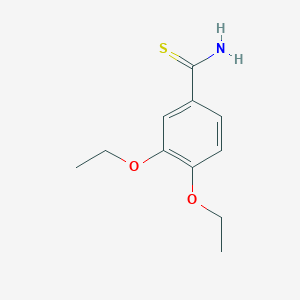

IUPAC Name |

2-ethynyl-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-5-4-6-8(9-7)10-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYLJFFXJQWGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432154 | |

| Record name | 2-ETHYNYL-6-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-6-methoxypyridine | |

CAS RN |

512197-92-1 | |

| Record name | 2-ETHYNYL-6-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)